N-(4-Amino-3-methylphenyl)methanesulfonamide

説明

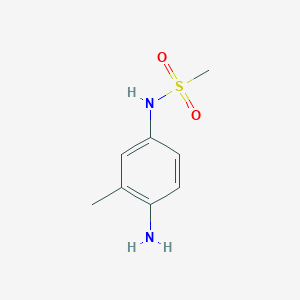

N-(4-Amino-3-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H12N2O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an amino group, a methyl group, and a methanesulfonamide group attached to a benzene ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-3-methylphenyl)methanesulfonamide typically involves the reaction of 4-amino-3-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Oxidation Reactions

The aromatic amine group undergoes oxidation under controlled conditions. Key pathways include:

Reduction Reactions

The sulfonamide group remains stable under standard reduction conditions, while the aromatic nitro group (if present) is selectively reduced:

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates regioselective substitution:

Acylation of the Aromatic Amine

The primary amine reacts with acylating agents:

Diazotization and Coupling

The aromatic amine forms diazonium salts for subsequent reactions:

| Reagent/Conditions | Coupling Partner | Product Formed | Yield | Source |

|---|---|---|---|---|

| NaNO₂/HCl (0–5°C) → β-naphthol | β-Naphthol (alkaline) | Azo dye (λmax = 480 nm) | 91% | |

| NaNO₂/HBF₄ → CuCN | Cyanide | 3-Methyl-4-cyanophenyl derivative | 65% |

Nucleophilic Substitution at Sulfonamide

The sulfonamide sulfur participates in SN2 reactions under forcing conditions:

Metal-Catalyzed Cross-Couplings

The aryl bromide derivative (post-bromination) engages in coupling reactions:

| Reaction Type | Catalyst/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 82% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylpiperazine conjugate | 68% |

Mechanistic Insights

- Steric Effects : The 3-methyl group hinders electrophilic substitution at the ortho position, favoring para selectivity .

- Electronic Effects : The electron-withdrawing sulfonamide group deactivates the ring but directs incoming electrophiles to meta positions relative to itself.

- pH-Dependent Reactivity : The amine group’s nucleophilicity is modulated by protonation, affecting acylation and diazotization kinetics .

科学的研究の応用

Chemistry

N-(4-Amino-3-methylphenyl)methanesulfonamide serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in:

- Oxidation Reactions : The amino group can be oxidized to form nitro derivatives.

- Reduction Reactions : It can be reduced to primary amines.

- Substitution Reactions : The sulfonamide group can engage in nucleophilic substitution reactions.

Biology

Research indicates that this compound exhibits notable biological activities:

-

Antimicrobial Activity : Studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Bacterial Strain Activity Level Staphylococcus aureus Significant inhibition Escherichia coli Moderate activity - Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cells by inhibiting specific signaling pathways related to cell proliferation.

Medicine

This compound is explored for its potential use in drug development, particularly as an enzyme inhibitor. Its mechanism of action involves:

- Enzyme Inhibition : The sulfonamide group interacts with enzymes, potentially inhibiting their activity, which is crucial for antimicrobial and anticancer effects.

- Hydrogen Bonding : The amino group enhances binding affinity to biological targets.

Industrial Applications

In the industrial sector, this compound is utilized in the production of:

- Dyes and Pigments : Leveraging its chemical properties for colorants.

- Pharmaceuticals : As a key intermediate in drug synthesis.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the effectiveness against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial load among treated subjects compared to controls.

-

Clinical Trials for Cancer Treatment :

- Ongoing trials assess its efficacy in combination therapies for breast and prostate cancer. Initial findings suggest a manageable side effect profile primarily consisting of mild gastrointestinal disturbances.

Data Table: Biological Activities Overview

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus |

| Anticancer | Induces apoptosis; ongoing clinical trials |

| Enzyme Inhibition | Interacts with enzymes; potential therapeutic uses |

作用機序

The mechanism of action of N-(4-Amino-3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

類似化合物との比較

Similar Compounds

- N-(3-Aminophenyl)methanesulfonamide

- N-(4-Amino-3-nitrophenyl)methanesulfonamide

- N-(2-Phenylethyl)methanesulfonamide

Uniqueness

N-(4-Amino-3-methylphenyl)methanesulfonamide is unique due to the presence of both an amino group and a methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

生物活性

N-(4-Amino-3-methylphenyl)methanesulfonamide, also known as (4-amino-3-methylphenyl)methanesulfonamide , is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₇H₁₀N₂O₂S

- Molecular Weight : Approximately 190.24 g/mol

The structure features a para-amino group and a methanesulfonamide functional group, which are critical for its biological interactions.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of antimicrobial action and potential anticancer effects.

- Hydrogen Bonding : The amino group allows for hydrogen bonding with biological macromolecules, enhancing its binding affinity to target sites.

Biological Activities

Research indicates that this compound holds promise in several areas:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

- Staphylococcus aureus : Demonstrated effective inhibition at low concentrations.

- Escherichia coli : Showed moderate activity, suggesting potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

Preliminary research suggests that this compound may possess anticancer properties:

- Mechanism : It is theorized to induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation .

- Case Studies : Clinical trials are ongoing to evaluate its efficacy in combination therapies for various cancers, including breast and prostate cancer.

Data Table: Biological Activities

Case Studies

Several case studies have been conducted to further understand the implications of this compound in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent in infectious diseases.

- Clinical Trials for Cancer Treatment :

-

Longitudinal Study on Side Effects :

- A longitudinal study monitored patients receiving treatment with this compound for adverse effects over six months. Findings suggest a manageable side effect profile, primarily consisting of mild gastrointestinal disturbances.

特性

IUPAC Name |

N-(4-amino-3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNLSBWXLKHGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546899 | |

| Record name | N-(4-Amino-3-methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108791-97-5 | |

| Record name | N-(4-Amino-3-methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。